molecular formula C13H8O3 B158754 2-Hydroxyxanthone CAS No. 1915-98-6

2-Hydroxyxanthone

Cat. No. B158754
CAS RN: 1915-98-6
M. Wt: 212.2 g/mol
InChI Key: WSACHQJPCNOREV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydroxyxanthones, including 2-Hydroxyxanthone, has been achieved in 11.15–33.42% yield from 2,6-dihydroxybenzoic acid as the starting material . The chemical structures of prepared hydroxyxanthones have been elucidated using spectroscopic techniques .


Molecular Structure Analysis

2-Hydroxyxanthone has a molecular formula of C13H8O3 . Its structure has been studied using computational research focused on the energetic and structural properties of four isomers monohydroxyxanthone .


Physical And Chemical Properties Analysis

2-Hydroxyxanthone has a density of 1.4±0.1 g/cm3, a boiling point of 411.2±24.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 57.4±0.3 cm3 .

Scientific Research Applications

Antimalarial Activity

2-Hydroxyxanthone has been synthesized from xanthone and evaluated for its antiplasmodial activity. In vitro assays against Plasmodium falciparum 3D7 demonstrated that 2-hydroxyxanthone has a notable inhibitory concentration, showcasing its potential as an antimalarial compound (Amanatie et al., 2017). Further, the synthesis of 2,7-dihydroxyxanthone, another derivative from xanthone, also exhibited significant antiplasmodial activity (Amanatie et al., 2018).

Anti-androgenic Activity in Prostate Cancer

Hydroxyxanthones, including derivatives of 2-hydroxyxanthone, have been identified as anti-androgens in androgen receptor-positive prostate cancer cells. Specifically, these compounds demonstrated inhibition of AR transcriptional activity, which is crucial in the development and progression of prostate cancer (Shakui et al., 2014).

Infrared Spectral Analysis

A comprehensive study on the infrared (IR) spectra of 2-hydroxyxanthone provides insights into its structural and spectral characteristics. This research is significant for understanding the molecular structure and properties of 2-hydroxyxanthone (Qu et al., 2012).

Optimization for Antimalarial Activity

Research on optimizing hydroxyxanthones for antimalarial activity highlights their role in complexing with heme and inhibiting hemozoin formation. Modifications to the xanthone structure, such as attaching R-groups, have been explored to enhance their antimalarial efficacy (Kelly et al., 2002).

Potential in Treating Erectile Dysfunction

The synthesis of 1,7-dimethoxy-2-hydroxyxanthone, a natural product isolated from Securidaca inappendiculate Hassk, has been reported. This compound has shown potential in treating erectile dysfunction due to its significant relaxation activity on rabbit corpus cavernosum (Liu et al., 2013).

Antibacterial Activity

Hydroxyxanthones have shown effective antibacterial activity against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). The study includes molecular docking studies to understand the interaction between hydroxyxanthones and bacterial enzymes (Yuanita et al., 2020).

Influence on Structure and Stability

Computational research focusing on the influence of the hydroxyl functional group on the structure and stability of xanthone, including 2-hydroxyxanthone, provides insights into the thermodynamic stability and molecular properties of these compounds (Freitas & Ribeiro da Silva, 2018).

Vasodilator and Antioxidant Effects

The vasodilator and antioxidant effects of various xanthones, including hydroxyxanthones, have been explored for their therapeutic potential in cardiovascular diseases. This study also evaluates the correlation between antioxidant activity and vasodilator effect (Capettini et al., 2009).

Safety And Hazards

Safety measures for handling 2-Hydroxyxanthone include wearing safety goggles with side-shields, protective gloves, and impervious clothing . In case of contact with eyes or skin, or if ingested or inhaled, immediate medical attention is required .

Future Directions

Xanthones, including 2-Hydroxyxanthone, show promising biological activities . Therefore, the isolation of xanthone natural products and the synthesis of new xanthones have both received extensive effort . Future research may focus on developing new synthetic strategies towards xanthone derivatives .

properties

IUPAC Name

2-hydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSACHQJPCNOREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172676
Record name 9H-Xanthen-9-one, 2-hydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxyxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032997
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Hydroxyxanthone

CAS RN

1915-98-6
Record name 2-Hydroxyxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1915-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Xanthen-9-one, 2-hydroxy-
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Record name 9H-Xanthen-9-one, 2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxyxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032997
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

241 - 241.5 °C
Record name 2-Hydroxyxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032997
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Boron tribromide (1.0M dichloromethane solution, 50 ml, 50 mmol) was added to a mixture of 2-methoxy-9H-xanthen-9-one (5.66 g, 25.0 mmol) and dichloromethane (50 ml), and the mixture was stirred for 3 hours. The reaction mixture was poured into ice water and the reaction product was extracted with chloroform. The extract was washed with water and saturated sodium chloride aqueous solution in that order, dried over anhydrous magnesium sulfate, and then concentrated under a reduced pressure to give the title compound (5.00 g, 23.6 mmol, 94%) as yellow crystals.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

A mixture of 2,2',5-trimethoxybenzophenone (6.52 g, 23,9 mmol, unpurified) prepared as described above, and pyridine hydrochloride (35.0 g, 0.3 mol) was refluxed (~210° C.) for 48 hours under N2. The mixture was then poured into ice (100 g), and the yellow-green precipitate which formed was collected by filtration and washed with water (2×60 mL). This residue was then suspended in water (~60 mL), and made alkaline (pH~12) with 45% (w/v) aqueous KOH. The resultant reddish-brown suspension was filtered, and added dropwise to a stirred mixture of ice (50 g) and 12N HCl (15 mL). The precipitated solid was filtered, washed with water (4×20 mL), and air dried. Yield: 4.25 g (84%). TLC: Rf 0.54 [benzene-EtOH (20:3)]. 1H-NMR (DMSO, 200 MHz) δ:8.17 (dd,J=1.5 and 7.9 Hz, 1H), 7.85 (t,J=7.7 Hz, 1H), 7.41-7.66 (m, 4H), 7.32 (dd,J=9.0 and 3.1 Hz, 1H). ##STR4##
Quantity
6.52 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solid mixture of 2-methoxy-9H-xanthene 2 (3.09 g, 14.6 mmole) and pyridine hydrochloride (23.85 g, 206.4 mmole) was heated at 200-210° for 1.5 hrs. The resulting reaction mixture was cooled to about 80° and treated with water, while a white powder dropped out of solution. The suspended mixture was stirred at ambient temperature and then cooled to 0°. The solid was filtered on a Buchner funnel and washed with cold water. A large quantity of CH2Cl2 was needed to redissolve the crude product. The CH2Cl2 solution was washed with dilute HCl solution. The aqueous layer was extracted with CH2Cl2. The combined organic layers were dried over anhydrous Na2SO4. TLC showed a small by-product at the origin, but neither of the starting material nor the oxidation product, 2-hydroxy-9H-xanthene-9-one, was formed. The CH2Cl2 solution was filtered through a silica gel plug, the silica gel was flushed with 20% EtOAc-hexanes (100 ml). After concentration of the filtrate, the crude 2-hydroxy-9H-xanthene 3 (2.68 g, 93%) was collected as a slightly yellow powder: mp 137-139° C. 1H NMR (DMSO-d6): delta 9.18 (1H, s), 7.14-7.22 (2H, m), 6.97-7.03 (2H, m), 6.87 (1H, dd, J=7.3, 1.8 Hz), 6.57-6.62 (2H, m) and 3.94 (2H, s).
Name
2-methoxy-9H-xanthene
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
23.85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
234
Citations
R Qu, Q Zhang, X Zhang, Z Wang - Spectroscopy Letters, 2012 - Taylor & Francis
… A study on the IR spectra of 2-hydroxyxanthone that was both experimental and theoretical was carried out in this work. The optimized structure and related spectral parameters were …
Number of citations: 3 www.tandfonline.com
G Rath, O Potterat, S Mavi, K Hostettmann - Phytochemistry, 1996 - Elsevier
Four new xanthones have been isolated from the roots of Hypericum roeperanum. Their structures have been established by a combination of spectroscopic and chemical methods as 1,…
Number of citations: 140 www.sciencedirect.com
ML Cardona, E Seoane - Journal of Natural Products, 1982 - ACS Publications
… Compound C, 2-hydroxyxanthone, was eluted next from the phenolic fraction. It was … products, 1,7-dihydroxyxanthone (4 mg), 2-hydroxyxanthone (28 mg), a flavonoid (7 mg), and 2- …
Number of citations: 24 pubs.acs.org
RA Finnegan, PL Bachman - Journal of Pharmaceutical …, 1965 - Wiley Online Library
… 2-Hydroxyxanthone has been isolated from the seeds of Mammea americana L. and identified by spectroscopic and melting point comparisons of the phenol and its derivations …
Number of citations: 38 onlinelibrary.wiley.com
WJ Liu, DS Mei, WH Duan - Chinese Chemical Letters, 2013 - Elsevier
The natural product, 1,7-dimethoxy-2-hydroxyxanthone (1), isolated from Securidaca inappendiculate Hassk, has a potential in the treatment of erectile dysfunction due to its significant …
Number of citations: 5 www.sciencedirect.com
JSH Davies, F Lamb, H Suschitzky - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… 2-hydroxyxanthone in an attempt to find simple structural analogues of pharmacologically active chromones, such as khellin. We failed to obtain 2-hydroxyxanthone … 2-hydroxyxanthone, …
Number of citations: 4 pubs.rsc.org
F Lamb, H Suschitzky - Tetrahedron, 1959 - Elsevier
… The insoluble residue pro\,cd to be I-acetyl-2-hydroxyxanthone … by pouring the reaction mixture into water yielded 2-hydroxyxanthone … I-carboxy-2-hydroxyxanthone could bc isolated. …
Number of citations: 12 www.sciencedirect.com
PP Amanatie - Asian Journal of Phamaceutical and Clinical …, 2017 - repository.upy.ac.id
… Objective: The purpose of this research is to synthesize 2-hydroxyxanthone from xanthone … yielded 2-hydroxyxanthone as a white solid in 69.81% yield. Synthesis of 2-hydroxyxanthone …
Number of citations: 5 repository.upy.ac.id
L Ferchichi, S Derbré, K Mahmood, K Touré, D Guilet… - Phytochemistry, 2012 - Elsevier
… -2-hydroxyxanthone (2), were revealed as in vitro potent anti-AGEs natural compounds (IC 50 … However 3-methoxy-2-hydroxyxanthone 2 appeared as a poor radical scavenger in our …
Number of citations: 63 www.sciencedirect.com
A Kijjoa, MJ Gonzalez, MMM Pinto, AMS Silva… - Phytochemistry, 2000 - Elsevier
… , 1-methoxy-2,-dihydroxyxanthone, 1,8-dimethoxy-2-hydroxyxanthone, 1,2-dimethoxy-8-hydroxyxanthone, 1,2-dimethoxy-3,8-dihydroxyxanthone, 1,6-dihydroxy-5methoxyxanthone, 1,3-…
Number of citations: 63 www.sciencedirect.com

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